molecular formula C9H18Cl2N2S B15308315 [(3R)-3-amino-3-(thiophen-2-yl)propyl]dimethylaminedihydrochloride

[(3R)-3-amino-3-(thiophen-2-yl)propyl]dimethylaminedihydrochloride

Katalognummer: B15308315
Molekulargewicht: 257.22 g/mol
InChI-Schlüssel: RFYIMAVGKUUHCC-YCBDHFTFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(3R)-3-amino-3-(thiophen-2-yl)propyl]dimethylaminedihydrochloride is a chemical compound with the molecular formula C9H17ClN2S. It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(3R)-3-amino-3-(thiophen-2-yl)propyl]dimethylaminedihydrochloride typically involves the reaction of thiophene derivatives with appropriate amines under controlled conditions. One common method involves the reaction of 2-thiophenecarboxaldehyde with ®-3-aminopropylamine in the presence of a reducing agent to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

[(3R)-3-amino-3-(thiophen-2-yl)propyl]dimethylaminedihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

[(3R)-3-amino-3-(thiophen-2-yl)propyl]dimethylaminedihydrochloride has several applications in scientific research:

Wirkmechanismus

The mechanism of action of [(3R)-3-amino-3-(thiophen-2-yl)propyl]dimethylaminedihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    [(3R)-3-amino-3-(thiophen-2-yl)propyl]dimethylamine: Lacks the dihydrochloride component.

    [(3R)-3-amino-3-(thiophen-2-yl)propyl]methylamine: Contains a methyl group instead of a dimethylamine group.

    [(3R)-3-amino-3-(thiophen-2-yl)propyl]ethylamine: Contains an ethyl group instead of a dimethylamine group.

Uniqueness

[(3R)-3-amino-3-(thiophen-2-yl)propyl]dimethylaminedihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiophene ring and the dimethylamine group allows for diverse chemical reactivity and potential biological activity .

Eigenschaften

Molekularformel

C9H18Cl2N2S

Molekulargewicht

257.22 g/mol

IUPAC-Name

(1R)-N',N'-dimethyl-1-thiophen-2-ylpropane-1,3-diamine;dihydrochloride

InChI

InChI=1S/C9H16N2S.2ClH/c1-11(2)6-5-8(10)9-4-3-7-12-9;;/h3-4,7-8H,5-6,10H2,1-2H3;2*1H/t8-;;/m1../s1

InChI-Schlüssel

RFYIMAVGKUUHCC-YCBDHFTFSA-N

Isomerische SMILES

CN(C)CC[C@H](C1=CC=CS1)N.Cl.Cl

Kanonische SMILES

CN(C)CCC(C1=CC=CS1)N.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.